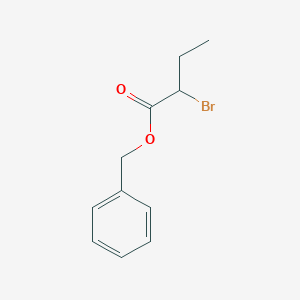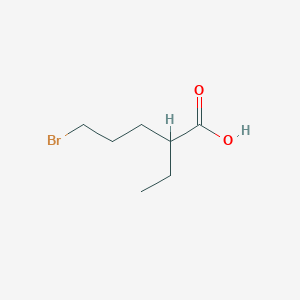
5-Bromo-2-ethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethylpentanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a derivative of pentanoic acid, where a bromine atom is substituted at the 5th position and an ethyl group is attached to the 2nd position. This compound is known for its applications in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethylpentanoic acid typically involves the bromination of 2-ethylpentanoic acid. One common method is the reaction of 2-ethylpentanoic acid with bromine in the presence of a suitable catalyst or under specific conditions to achieve the desired bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-ethylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-ethylpentanoic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential in drug development and medicinal chemistry.
Material Science: It is used in the preparation of advanced materials and polymers.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromovaleric Acid: Similar structure but lacks the ethyl group at the 2nd position.
2-Bromo-2-methylbutanoic Acid: Similar brominated carboxylic acid with a different alkyl group.
5-Bromo-2-methylpentanoic Acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
5-Bromo-2-ethylpentanoic acid is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various chemical applications .
Eigenschaften
CAS-Nummer |
42997-96-6 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
5-bromo-2-ethylpentanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
SYHCXSQXKZKYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
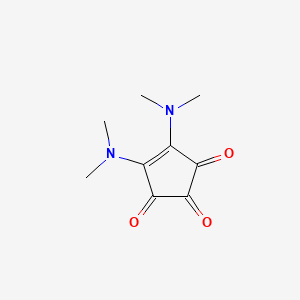

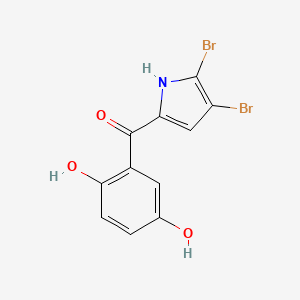
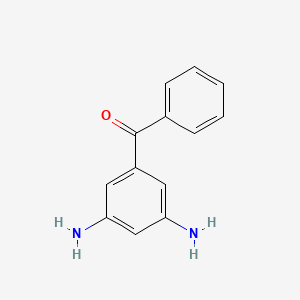
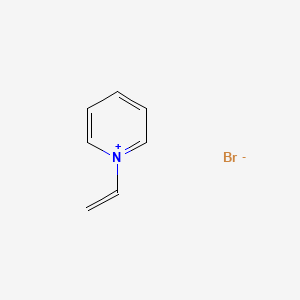
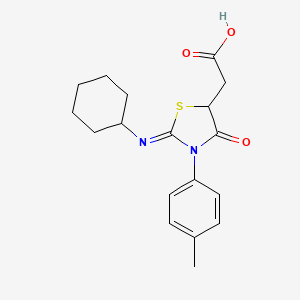



![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
